

# Hydroxy-PEG6-acid molecular weight and formula

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Compound of Interest		
Compound Name:	Hydroxy-PEG6-acid	
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## In-Depth Technical Guide to Hydroxy-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hydroxy-PEG6-acid**, a heterobifunctional linker critical in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides experimental protocols for its application, and illustrates relevant workflows and pathways.

## **Core Molecular and Physical Properties**

**Hydroxy-PEG6-acid** is a polyethylene glycol (PEG) derivative containing a terminal hydroxyl group and a terminal carboxylic acid group, separated by a six-unit ethylene glycol chain. This structure provides a hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of conjugated molecules.



Property	Value	Citation(s)
Molecular Formula	C15H30O9	[1][2]
Molecular Weight	354.39 g/mol	[1]
Exact Mass	354.1890	[1]
IUPAC Name	1-hydroxy-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid	[1]
CAS Number	1347750-85-9	
Appearance	Solid powder	
Purity	>95%	
Storage Conditions	Dry, dark, and at 0 - 4 °C for short term; -20°C for long term.	
Shipping Conditions	Shipped under ambient temperature as a non-hazardous chemical.	_

# **Applications in Bioconjugation and PROTACs**

**Hydroxy-PEG6-acid** serves as a versatile linker in several biotechnological applications. Its hydroxyl and carboxylic acid functional groups allow for orthogonal reactivity, enabling the sequential conjugation of different molecules.

The carboxylic acid terminus can be activated, for example with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC, to react with primary amines on proteins or other biomolecules, forming a stable amide bond. The hydroxyl group can be further functionalized for subsequent reactions.

A significant application of **Hydroxy-PEG6-acid** is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC, such as that provided by **Hydroxy-PEG6-acid**, is crucial for optimizing the distance between the target protein and the E3 ligase to facilitate the formation



of a productive ternary complex. The hydrophilic nature of the PEG chain can also improve the solubility and cell permeability of the PROTAC molecule.

## **Experimental Protocols**

# Protocol 1: Two-Step Antibody Conjugation using the Carboxylic Acid Moiety

This protocol describes the conjugation of a primary amine-containing molecule (e.g., a small molecule drug or a fluorescent dye) to an antibody using the carboxylic acid group of **Hydroxy-PEG6-acid**. This is a generalizable protocol that first involves activating the linker and then reacting it with the antibody.

#### Materials:

- Hydroxy-PEG6-acid
- Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Amine-containing molecule (payload)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
- Quenching Buffer: 1M Tris, pH 8.0, or 1M glycine
- Desalting columns

#### Procedure:

## Step A: Activation of **Hydroxy-PEG6-acid**

 Equilibrate the Hydroxy-PEG6-acid, EDC, and NHS to room temperature before opening the vials.



- Dissolve Hydroxy-PEG6-acid in a suitable organic solvent like DMSO or DMF to create a stock solution.
- In a separate tube, dissolve the amine-containing payload in an appropriate buffer.
- Activate the carboxylic acid group of Hydroxy-PEG6-acid by adding EDC and NHS. For every 1 μmol of Hydroxy-PEG6-acid, add 1.5 μmol of EDC and 1.5 μmol of NHS.
- Incubate the reaction for 15-30 minutes at room temperature.

Step B: Conjugation to the Payload

- Add the activated **Hydroxy-PEG6-acid** solution to the amine-containing payload solution.
- Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- The resulting molecule is a payload-PEG6-hydroxyl conjugate.

Step C: Activation of the Antibody and Final Conjugation

This part of the protocol assumes the payload-PEG6-hydroxyl from Step B will be further functionalized at the hydroxyl end to react with the antibody. A more direct approach is to first conjugate the linker to the antibody. The following steps outline the conjugation of the activated linker to the antibody's lysine residues.

- Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.
- Activate the carboxylic acid of Hydroxy-PEG6-acid with EDC and NHS as described in Step A.
- Immediately add the activated linker solution to the antibody solution. A 10- to 50-fold molar excess of the linker relative to the antibody is recommended.
- Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
- Remove the excess, non-reacted linker using a desalting column equilibrated with Conjugation Buffer. This yields the hydroxyl-PEG6-activated antibody.

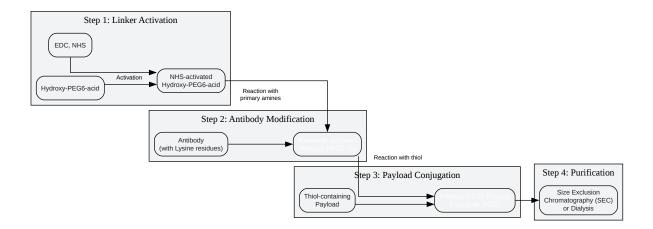


### Step D: Purification and Storage

- (Optional) Quench any unreacted linker by adding a final concentration of 10-20 mM cysteine or 2-mercaptoethanol and incubating for 15 minutes.
- Purify the final antibody conjugate from excess reagents and byproducts using size exclusion chromatography (SEC) or dialysis.
- Store the purified conjugate under conditions optimal for the specific antibody.

# Signaling Pathways and Experimental Workflows Bioconjugation Workflow

The following diagram illustrates the general workflow for a two-step bioconjugation process where a payload is attached to an antibody using a heterobifunctional linker like **Hydroxy-PEG6-acid**.





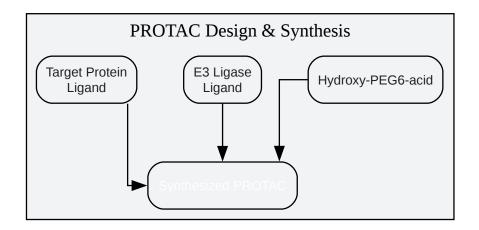
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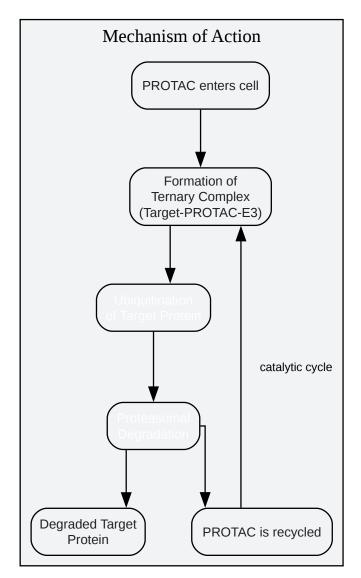
A generalized workflow for antibody-drug conjugation.

## **PROTAC Development and Mechanism of Action**

The development of a PROTAC is a multi-step process that involves the rational design and synthesis of a heterobifunctional molecule. The following diagram outlines the conceptual workflow for PROTAC development and its mechanism of action.







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The PROTAC development workflow and its catalytic cycle.



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## References

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